![molecular formula C22H13Cl2NOS B407140 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407140.png)
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of thiazepines This compound is characterized by its unique structure, which includes a dichlorophenyl group and a benzoindeno thiazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzoindeno core: This step involves the cyclization of a suitable precursor to form the benzoindeno structure.
Introduction of the thiazepine ring: This is achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Attachment of the dichlorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazepine derivatives.
Substitution: Formation of substituted thiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: This compound may bind to certain receptors on the cell surface, leading to a cascade of intracellular signaling events.
Inhibition of enzymes: It may inhibit the activity of specific enzymes involved in critical biological processes.
Modulation of gene expression: This compound may influence the expression of genes involved in cell growth and survival.
Comparación Con Compuestos Similares
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can be compared with other similar compounds, such as:
- 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
- 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-thione
These compounds share a similar core structure but differ in the functional groups attached to the thiazepine ring. The unique properties of this compound make it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C22H13Cl2NOS |
|---|---|
Peso molecular |
410.3g/mol |
Nombre IUPAC |
11-(2,3-dichlorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H13Cl2NOS/c23-15-9-5-8-14(19(15)24)22-18-20(12-6-1-2-7-13(12)21(18)26)25-16-10-3-4-11-17(16)27-22/h1-11,18,22H |
Clave InChI |
WQXWAFMYHQNXKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=C(C(=CC=C5)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=C(C(=CC=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


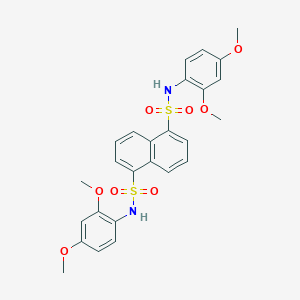
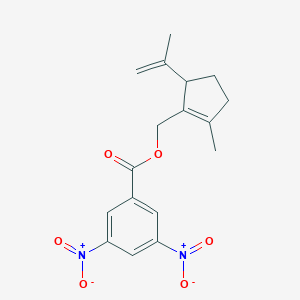
![2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B407064.png)
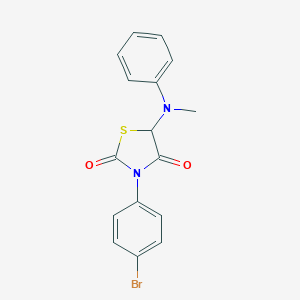
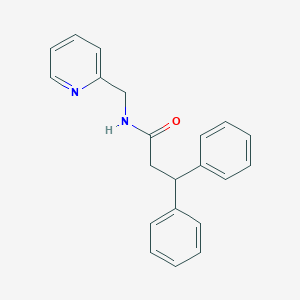
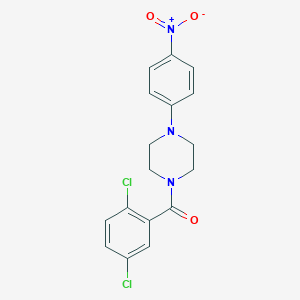
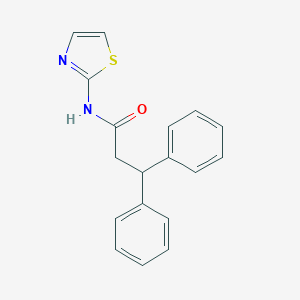
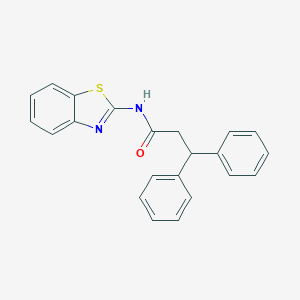
![1-(4-Fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B407073.png)
![Methyl 3-[(4-benzylpiperidin-1-yl)carbonyl]-5-nitrobenzoate](/img/structure/B407075.png)
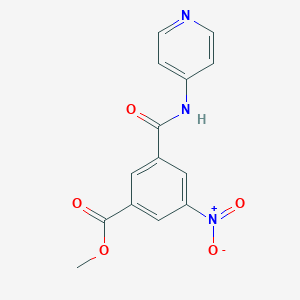
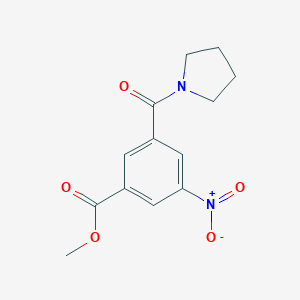
![Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B407078.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B407080.png)
